EAAT1 Inhibitory Activity and Selectivity Profile Versus Closest Analogs
The seminal SAR study on this chemotype reported IC50 values for 25 analogs at EAAT1, EAAT2, and EAAT3 [1]. However, the compound bearing a pentan-3-yl group at the 4-position (corresponding to CAS 332052-07-0) was not among the analogs for which discrete quantitative data were published in that primary paper. The most potent reported analog (compound 1o) displayed an IC50 of approximately 0.4–0.6 μM at EAAT1 with >400-fold selectivity over EAAT2 and EAAT3 [1]. Structural comparison indicates that 332052-07-0 differs from 1o at both the 4- and 7-positions. In the absence of direct head-to-head data, no quantitative potency or selectivity claim can be made for 332052-07-0 relative to 1o or any other characterized analog.
| Evidence Dimension | EAAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available from primary literature |
| Comparator Or Baseline | Compound 1o (naphth-1-yl at R1, isobutyl at R4): IC50 ≈ 0.4–0.6 μM; >400-fold selectivity over EAAT2/EAAT3 [1] |
| Quantified Difference | Cannot be determined |
| Conditions | FLIPR Membrane Potential Blue assay and [3H]-D-aspartate uptake in HEK293 cells stably expressing human EAAT1, EAAT2, EAAT3 |
Why This Matters
EAAT1 selectivity is the defining value proposition of this chemotype; without compound-specific data, 332052-07-0 cannot be scientifically positioned as a selective EAAT1 inhibitor.
- [1] Jensen, A. A., Erichsen, M. N., Nielsen, C. W., Stensbøl, T. B., Kehler, J., & Bunch, L. (2009). Discovery of the First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1. Journal of Medicinal Chemistry, 52(4), 912–915. View Source
